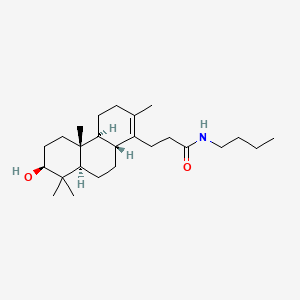
Hedgehog IN-6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hedgehog IN-6 is a small molecule inhibitor that targets the Hedgehog signaling pathway. This pathway is crucial for various biological processes, including embryonic development, tissue homeostasis, and the regulation of stem cell proliferation and differentiation. This compound specifically inhibits the pathway by binding to the cysteine-rich domain of the Smoothened protein, thereby blocking its cholesterization .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hedgehog IN-6 can be synthesized through a series of organic reactions. The synthetic route typically involves the formation of a sterol analog that can bind to the cysteine-rich domain of Smoothened. The key steps include:
Formation of the core structure: This involves the use of specific reagents to form the core sterol structure.
Functionalization: Various functional groups are added to the core structure to enhance its binding affinity and specificity.
Purification: The final compound is purified using techniques such as chromatography to ensure high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis: Large quantities of the core structure are synthesized.
Functionalization and purification: These steps are scaled up to produce the final compound in bulk.
Quality control: Rigorous quality control measures are implemented to ensure the consistency and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Hedgehog IN-6 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: Various substitution reactions can be performed to replace specific functional groups with others.
Common Reagents and Conditions
Oxidizing agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution reagents: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound, which can have different biological activities and properties .
Wissenschaftliche Forschungsanwendungen
Hedgehog IN-6 has a wide range of scientific research applications, including:
Cancer research: It is used to study the role of the Hedgehog signaling pathway in cancer and to develop potential therapeutic strategies.
Stem cell research: The compound is used to investigate the regulation of stem cell proliferation and differentiation by the Hedgehog pathway.
Developmental biology: Researchers use this compound to study the role of the Hedgehog pathway in embryonic development and tissue homeostasis.
Drug development: The compound serves as a lead molecule for the development of new drugs targeting the Hedgehog pathway.
Wirkmechanismus
Hedgehog IN-6 exerts its effects by binding to the cysteine-rich domain of the Smoothened protein, a key component of the Hedgehog signaling pathway. This binding blocks the cholesterization of Smoothened, thereby inhibiting the activation of the pathway. The inhibition of the Hedgehog pathway leads to reduced proliferation and differentiation of stem cells, as well as decreased tumor growth in cancer models .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Vismodegib: Another Hedgehog pathway inhibitor that targets the Smoothened protein.
Sonidegib: Similar to Vismodegib, it also targets the Smoothened protein.
Arsenic trioxide: Inhibits the Hedgehog pathway at the level of the GLI proteins.
Uniqueness
Hedgehog IN-6 is unique in its specific binding to the cysteine-rich domain of Smoothened, which provides a distinct mechanism of inhibition compared to other compounds. This unique binding property makes it a valuable tool for studying the Hedgehog signaling pathway and developing targeted therapies .
Eigenschaften
Molekularformel |
C25H43NO2 |
|---|---|
Molekulargewicht |
389.6 g/mol |
IUPAC-Name |
3-[(4aS,4bR,7S,8aR,10aR)-7-hydroxy-2,4b,8,8-tetramethyl-3,4,4a,5,6,7,8a,9,10,10a-decahydrophenanthren-1-yl]-N-butylpropanamide |
InChI |
InChI=1S/C25H43NO2/c1-6-7-16-26-23(28)13-10-18-17(2)8-11-20-19(18)9-12-21-24(3,4)22(27)14-15-25(20,21)5/h19-22,27H,6-16H2,1-5H3,(H,26,28)/t19-,20-,21-,22-,25+/m0/s1 |
InChI-Schlüssel |
JDYCESOVWGNBBF-QXNYZMARSA-N |
Isomerische SMILES |
CCCCNC(=O)CCC1=C(CC[C@H]2[C@H]1CC[C@@H]3[C@@]2(CC[C@@H](C3(C)C)O)C)C |
Kanonische SMILES |
CCCCNC(=O)CCC1=C(CCC2C1CCC3C2(CCC(C3(C)C)O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



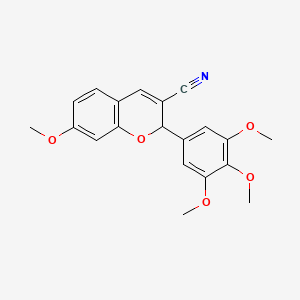
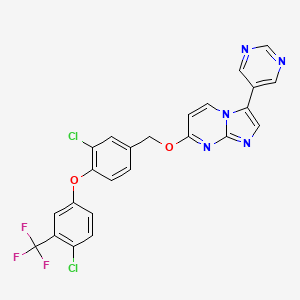

![3-(2,5-Dioxopyrrolidin-1-yl)-4-[2-[2-(2,5-dioxopyrrolidin-1-yl)-4-(2-hydroxyacetyl)oxy-4-oxobutanoyl]oxyethoxy]-4-oxobutanoate](/img/structure/B12363348.png)
![N-[(E,2S,3R)-1-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]heptadecanamide](/img/structure/B12363352.png)


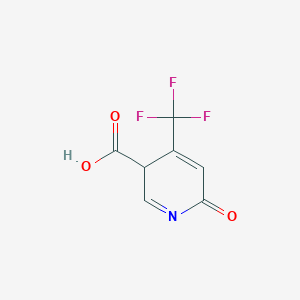
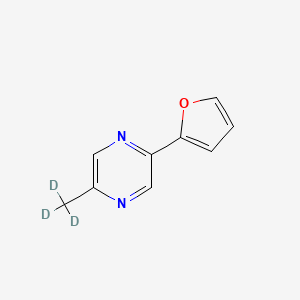
![trisodium;(1S,3S,4S,5R,6R,7R)-1-[(4S,5R)-4-acetyloxy-5-methyl-3-methylidene-6-phenylhexyl]-6-[(E,4S,6S)-4,6-dimethyloct-2-enoyl]oxy-4,7-dihydroxy-2,8-dioxabicyclo[3.2.1]octane-3,4,5-tricarboxylate](/img/structure/B12363398.png)
![1-[4-[5-(4-fluoro-3,5-dimethoxyphenyl)-4-methylpyridin-3-yl]phenyl]piperazine;dihydrochloride](/img/structure/B12363406.png)
![methyl 2-[11-[(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1-[11-[(2-methoxy-2-oxoethyl)amino]-11-oxoundecyl]-3,3-dimethylindol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]undecanoylamino]acetate;bromide](/img/structure/B12363410.png)
![4-[7-(2-amino-7-fluoro-1,3-benzothiazol-4-yl)-6-chloro-8-fluoro-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]quinazolin-4-yl]-6-methyl-1,4-oxazepan-6-ol](/img/structure/B12363412.png)
